Bicyclopyrone
Overview
Description
Bicyclopyrone is a broad-spectrum herbicide belonging to the hydroxyphenylpyruvate dioxygenase inhibitor class of herbicides. It is used primarily for the control of grass and dicot weeds in crops such as corn and sugarcane. This compound acts by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase, which is essential for the production of carotenoid pigments in plants. Without these pigments, plants cannot protect chlorophyll from degradation, leading to bleaching and eventual plant death .
Mechanism of Action
Target of Action
Bicyclopyrone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are necessary for the photosynthesis process and protection against oxidative stress in plants .
Mode of Action
This compound acts by inhibiting the HPPD enzyme . This inhibition blocks the function of HPPD required for producing essential compounds for carotenoid pigments . Without carotenoid pigments, the plant bleaches and eventually dies . This mode of action is shared with several other herbicide active ingredients .
Biochemical Pathways
The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, leading to the destruction of chlorophyll in plants . This disruption prevents the production of plastoquinones and tocopherols, leading to the bleaching and eventual death of the plant .
Pharmacokinetics
This compound is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1-2 hours at low and high doses . The majority of administered radioactivity was excreted in the urine within 24 hours (>80%) and excretion was nearly complete by 7 days after a single dose (98-99%) . There was no evidence of bioaccumulation following repeated dosing .
Result of Action
The molecular effect of this compound’s action is the inhibition of the HPPD enzyme, leading to a disruption in the tyrosine catabolism pathway . On a cellular level, this results in the destruction of chlorophyll, causing the plant to bleach and eventually die .
Action Environment
This compound is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . It is moderately toxic to fish, aquatic invertebrates and aquatic plants but presents a low risk to honeybees . Its efficacy is similar to other HPPD products and has provided excellent weed control in trials .
Biochemical Analysis
Biochemical Properties
Bicyclopyrone plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is essential for the catabolism of tyrosine, a process that leads to the production of plastoquinone and tocopherols, which are vital for chlorophyll synthesis and protection against oxidative stress in plants. By inhibiting this enzyme, this compound disrupts the production of chlorophyll, leading to the destruction of chlorophyll-containing tissues in susceptible plants .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it primarily targets chloroplasts, leading to the breakdown of chlorophyll and subsequent cell death. This disruption in chlorophyll synthesis affects the plant’s ability to perform photosynthesis, ultimately leading to its demise. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby inhibiting its activity. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols. The lack of these essential molecules leads to the accumulation of reactive oxygen species, causing oxidative damage and cell death in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of chlorophyll synthesis and sustained oxidative stress in plants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and metabolized, with minimal adverse effects. At high doses, this compound can cause significant toxicity, including liver and kidney damage. Studies have shown that the compound has a biphasic elimination pattern, with rapid initial clearance followed by slower secondary elimination .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with 4-hydroxyphenylpyruvate dioxygenase. The compound undergoes oxidative phase I reactions, including hydroxylation and O-demethylation, followed by conjugation with glycine. These metabolic processes lead to the formation of various metabolites, which are excreted primarily through urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The compound is rapidly absorbed and reaches maximum concentrations in blood and plasma within 1-2 hours of administration. It is then distributed to various tissues, with the highest levels found in the liver and kidneys. This compound does not show significant bioaccumulation, as it is efficiently excreted from the body .
Subcellular Localization
This compound is primarily localized in the chloroplasts of plant cells, where it exerts its herbicidal activity. The compound’s localization is facilitated by specific targeting signals that direct it to the chloroplasts. Once inside the chloroplasts, this compound inhibits 4-hydroxyphenylpyruvate dioxygenase, leading to the disruption of chlorophyll synthesis and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclopyrone can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 2-methoxyethoxymethyl pyridine with trifluoromethyl ketone to form an intermediate, which is then cyclized to produce this compound. The reaction conditions typically involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bicyclopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and metabolism in the environment and living organisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the pyridine ring, where nucleophiles can replace existing substituents under appropriate conditions
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which can be further analyzed for their environmental and biological impacts .
Scientific Research Applications
Bicyclopyrone has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying the mechanisms of hydroxyphenylpyruvate dioxygenase inhibition and the synthesis of similar herbicidal compounds.
Biology: this compound is used in research to understand its effects on plant physiology and its potential use in developing herbicide-resistant crop varieties.
Medicine: Although primarily an agricultural chemical, studies on this compound’s mechanism of action can provide insights into similar biochemical pathways in humans and animals.
Industry: this compound is widely used in the agricultural industry for weed control in crops such as corn, sugarcane, and various vegetables
Comparison with Similar Compounds
Mesotrione: Another hydroxyphenylpyruvate dioxygenase inhibitor used for weed control in corn.
Isoxaflutole: A herbicide that inhibits hydroxyphenylpyruvate dioxygenase and is used for pre-emergence weed control.
Topramezone: A hydroxyphenylpyruvate dioxygenase inhibitor used for post-emergence weed control in corn.
Bicyclopyrone’s unique chemical structure and mode of action make it a valuable tool in modern agriculture, providing effective and sustainable weed management solutions.
Properties
IUPAC Name |
3-[hydroxy-[2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5/c1-27-6-7-28-9-13-12(4-5-14(23-13)19(20,21)22)18(26)15-16(24)10-2-3-11(8-10)17(15)25/h4-5,10-11,26H,2-3,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAYSXFWIUNXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=C2C(=O)C3CCC(C3)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058064 | |
Record name | Bicyclopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352010-68-5 | |
Record name | Bicyclopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)pyridine-3-carbonyl}bicyclo[3.2.1]oct-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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